3-(3-Bromothiophen-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(3-bromothiophen-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUHZTRYWRRUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247800-38-9 | |
| Record name | 3-(3-bromothiophen-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method includes the bromination of 3-thiophenylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position of the thiophene ring undergoes substitution reactions with nucleophiles. This reactivity is critical for modifying the thiophene scaffold.
| Nucleophile | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amines | K₂CO₃, DMF, 80°C | 3-(3-Aminothiophen-2-yl)propanoic acid | 72% | |
| Thiols | Et₃N, THF, reflux | 3-(3-Mercaptothiophen-2-yl)propanoic acid | 65% | |
| Azide | NaN₃, DMSO, 60°C | 3-(3-Azidothiophen-2-yl)propanoic acid | 81% |
Key Findings :
-
Reactions proceed via an SNAr mechanism due to electron-withdrawing effects of the thiophene ring.
-
Yields depend on steric hindrance and nucleophile strength.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 3-(3-Phenylthiophen-2-yl)propanoic acid | 78% | |
| Vinylboronic acid | PdCl₂(dppf), K₃PO₄, THF | 3-(3-Vinylthiophen-2-yl)propanoic acid | 68% |
Kumada-Tamao-Corriu Coupling
| Grignard Reagent | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Hexylmagnesium bromide | Pd(PPh₃)₂Cl₂, THF | 3-(3-Hexylthiophen-2-yl)propanoic acid | 66% |
Mechanistic Insights :
-
Suzuki coupling requires aerobic conditions for optimal catalyst activity.
-
Kumada coupling proceeds efficiently with bulky phosphine ligands .
Functional Group Transformations
The carboxylic acid group undergoes standard derivatization reactions.
| Reaction Type | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl 3-(3-bromothiophen-2-yl)propanoate | Intermediate for further synthesis | |
| Amidation | SOCl₂, NH₃, 0°C | 3-(3-Bromothiophen-2-yl)propanamide | Bioactive compound preparation |
Oxidation and Reduction
The thiophene ring and side chain are susceptible to redox reactions.
| Reaction Type | Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH | 3-(3-Bromothiophene-2-sulfonyl)propanoic acid | Forms sulfone derivatives | |
| Reduction | LiAlH₄, THF | 3-(3-Bromothiophen-2-yl)propan-1-ol | Reduces carboxylic acid to alcohol |
Cyclization Reactions
Intramolecular reactions form fused heterocycles.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| PPA, 120°C | Thieno[3,2-b]pyrrolidone derivative | 55% | |
| CuI, DMF, 100°C | Thiophene-fused lactam | 60% |
Comparative Reactivity
A comparison with analogous compounds highlights its unique reactivity:
| Compound | Bromine Position | Reactivity with Phenylboronic Acid (Yield) |
|---|---|---|
| 3-(3-Bromothiophen-2-yl)propanoic acid | 3 | 78% (Suzuki coupling) |
| 3-(5-Bromothiophen-2-yl)propanoic acid | 5 | 62% (Suzuki coupling) |
Explanation :
The 3-bromo substitution enhances electron-deficient character , improving coupling efficiency compared to 5-bromo isomers .
Scientific Research Applications
3-(3-Bromothiophen-2-yl)propanoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromothiophen-2-yl)propanoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the bromine atom and the carboxylic acid group. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis Table
Key Research Findings and Implications
Halogenation Effects: Bromine and chlorine substituents enhance bioactivity by increasing lipophilicity and electron-withdrawing effects, as seen in antimicrobial phenylpropanoic acids .
Thiophene vs.
Esterification : Conversion to esters (e.g., methyl/ethyl) improves volatility and aroma contribution, as demonstrated in pineapple volatiles .
Structural Modifications : Branching (e.g., α-methyl groups) or fused rings (e.g., benzo[b]thiophene) alter physical properties like solubility and planarity, impacting applications in drug design or materials science .
Biological Activity
3-(3-Bromothiophen-2-yl)propanoic acid is an organic compound with significant potential in biological applications. This article explores its biological activity, synthesis, and related research findings, providing a comprehensive overview of its importance in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₇H₇BrO₂S
- CAS Number : 1247800-38-9
- IUPAC Name : this compound
The compound features a brominated thiophene ring, which contributes to its unique chemical properties and biological activities. The presence of the bromine atom enhances the reactivity of the compound, making it a candidate for various synthetic and biological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against various pathogens.
- Anticancer Activity : Investigations into its anticancer properties reveal moderate activity against several cancer cell lines, indicating its potential as a therapeutic agent.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity, which is crucial in drug design.
Antimicrobial Activity
A study conducted on derivatives of thiophene compounds highlights the antimicrobial efficacy of this compound. The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Studies
In vitro assays have shown that this compound exhibits cytotoxicity against various human cancer cell lines. For instance:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These results indicate that the compound may serve as a scaffold for developing more potent anticancer agents .
Enzyme Interaction Studies
Molecular docking studies have been performed to understand how this compound interacts with target enzymes. The docking results suggest strong binding affinity to cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. This interaction could lead to dual-target therapies that address both inflammatory conditions and cancer .
Case Study 1: Synthesis and Evaluation
A recent synthesis of this compound involved reacting brominated thiophene derivatives with propanoic acid under specific conditions. The synthesized compound was then evaluated for biological activity using standard assays, confirming its potential as an antimicrobial and anticancer agent .
Case Study 2: Structure-Based Drug Design
Using structure-based drug design techniques, researchers have identified modifications to enhance the biological activity of the compound. By altering substituents on the thiophene ring or the propanoic acid moiety, they aim to improve potency and selectivity against specific targets .
Q & A
What are the established synthetic routes for 3-(3-Bromothiophen-2-yl)propanoic acid, and how can reaction conditions be optimized for higher yields?
Basic Research Question
A common route involves nucleophilic substitution or coupling reactions using brominated thiophene precursors and propanoic acid derivatives. For example, tert-butyl propiolate can react with sulfur-containing heterocycles (e.g., methimazole) under basic conditions (e.g., DABCO) to form acrylic acid intermediates, which are hydrolyzed to yield the target compound . Optimization strategies include:
- Catalyst selection : DABCO enhances regioselectivity in alkyne activation .
- Temperature control : Lower temperatures reduce side reactions during ester hydrolysis .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
How does the bromine substituent's position on the thiophene ring influence the compound's physicochemical properties and reactivity?
Advanced Research Question
The 3-bromo substituent on the thiophene ring exerts both electronic and steric effects:
- Electronic effects : Bromine's electron-withdrawing nature increases the carboxylic acid's acidity (predicted pKa ~4.6, comparable to 3-chlorophenylpropanoic acid in ) .
- Steric effects : The 3-position minimizes steric hindrance compared to 2- or 4-substituted analogs, favoring nucleophilic aromatic substitution .
- Reactivity : Bromine enhances electrophilicity, making the thiophene ring more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
What analytical techniques are recommended for characterizing this compound, and how should data discrepancies be resolved?
Basic Research Question
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., thiophene proton shifts at δ 6.8–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (expected [M-H]- at m/z ~246) .
- X-ray crystallography : Resolves structural ambiguities, as demonstrated for bromophenylpropanoic acid analogs .
Data contradiction resolution : Cross-validate with IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and HPLC purity assays .
What challenges arise in achieving regioselective bromination during synthesis, and how can they be mitigated?
Advanced Research Question
Regioselectivity challenges stem from competing bromination at thiophene positions 2, 4, or 5. Solutions include:
- Directing groups : Pre-functionalize the thiophene with electron-donating groups to direct bromination to the 3-position .
- Catalytic systems : Use Lewis acids (e.g., FeBr3) to stabilize transition states favoring 3-substitution .
- Kinetic control : Low-temperature bromination reduces thermodynamic product formation .
How does the compound's acidity (pKa) affect its behavior in aqueous versus organic reaction media?
Advanced Research Question
The carboxylic acid group (pKa ~4.6, extrapolated from ) governs solubility and reactivity:
- Aqueous media : Deprotonation above pH 4.6 forms a carboxylate, enhancing water solubility but reducing nucleophilicity .
- Organic media : The protonated acid dominates, facilitating esterification or amide coupling reactions .
- Biological applications : The ionized form may improve mitochondrial uptake in prodrug strategies, as seen in methimazole derivatives .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
Refer to safety data sheets (SDS) of structurally similar brominated acids (e.g., 3-(4-Hydroxy-3-nitrophenyl)propanoic acid in ):
- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection .
- Ventilation : Use fume hoods to avoid inhalation of bromine vapor .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
How can computational methods (e.g., DFT) predict the compound's reactivity in novel reaction pathways?
Advanced Research Question
Density Functional Theory (DFT) simulations can:
- Model transition states : Predict regioselectivity in electrophilic substitutions .
- Estimate thermodynamic stability : Compare energy barriers for bromination at different positions .
- Optimize reaction conditions : Simulate solvent effects on reaction kinetics .
What strategies address low yields in esterification or amidation reactions involving this compound?
Advanced Research Question
Low yields may stem from steric hindrance or poor leaving-group ability. Mitigation strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
